![molecular formula C14H16ClN3O2 B1372218 3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride CAS No. 1185295-36-6](/img/structure/B1372218.png)
3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride
説明
The compound “3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride” is a complex organic molecule . It has a molecular weight of 257.29 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The exact structure can be obtained from databases like PubChem .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. A study reports a plausible mechanism of the synthesis of 2-alkyl/aryl 3- esters 5-aminoaryl pyridine based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of -21 °C, a boiling point of 73-74 °C at 1 mm Hg, a density of 1.062 g/mL at 25 °C, and a refractive index of n20/D 1.551 . It is soluble in Chloroform, Ethyl Acetate, and Methanol .
科学的研究の応用
Tautomerism and Structural Analysis
Tautomerism in Aza Heterocycles : A study by Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, including compounds similar to the one . They found that certain compounds exist as zwitterions with a proton localized on the nitrogen atom and a negative charge delocalized over the pyrazololate fragment. This research contributes to understanding the structural dynamics of such compounds (Gubaidullin et al., 2014).
X-Ray Analysis and NMR Spectroscopy : Another study by Buzykin et al. (2014) used X-ray analysis to determine the structure of hydrochlorides derived from similar compounds. They also utilized NMR spectroscopy for structural proof, highlighting the role of these techniques in analyzing the molecular structure of such chemicals (Buzykin et al., 2014).
Synthesis and Derivative Formation
Synthesis Pathways and Antimicrobial Evaluation : Thadhaney et al. (2010) demonstrated a synthesis pathway for derivatives of related compounds, showcasing the potential of these substances in antimicrobial applications. This indicates the compound's relevance in developing new antimicrobial agents (Thadhaney et al., 2010).
Aminomethylation and Derivative Synthesis : Research by Smirnov et al. (2005) on the aminomethylation of similar compounds led to the synthesis of various derivatives. This process is essential for creating new chemical entities with potential pharmacological applications (Smirnov et al., 2005).
Chemical Reactions and Properties
Reactivity and Chemical Transformation : A study by Strakova et al. (1998) investigated the reactions of related compounds, shedding light on their reactivity and potential for forming new molecular structures. Understanding these reactions is crucial for applications in synthetic chemistry and drug development (Strakova et al., 1998).
Cycloaddition and New Derivatives : Rahmouni et al. (2014) explored the cycloaddition reactions of N-substituted derivatives, leading to the synthesis of new isoxazolines and isoxazoles. This type of chemical synthesis is significant in creating diverse chemical libraries for various research applications (Rahmouni et al., 2014).
特性
IUPAC Name |
3-[3-(aminomethyl)phenyl]-5-methyl-6,7-dihydro-[1,2]oxazolo[4,5-c]pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-17-6-5-11-12(14(17)18)13(16-19-11)10-4-2-3-9(7-10)8-15;/h2-4,7H,5-6,8,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAQIKDMYKRMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=NO2)C3=CC=CC(=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


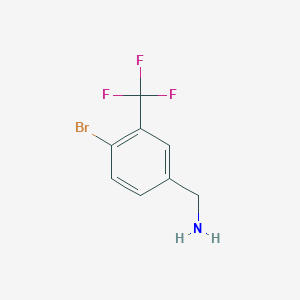


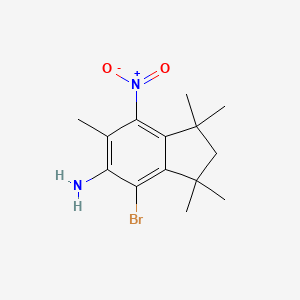
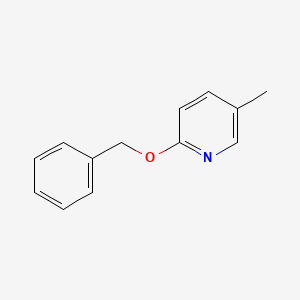
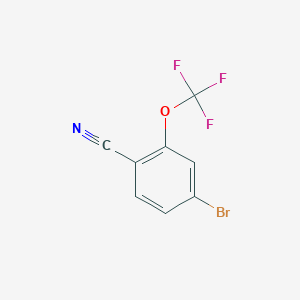

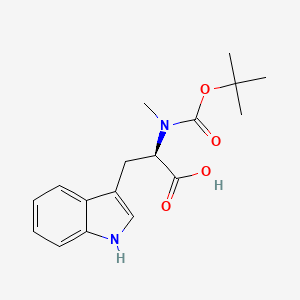
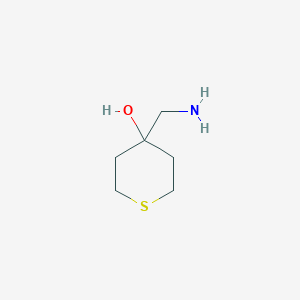
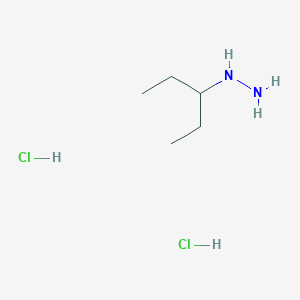
![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)


![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)
